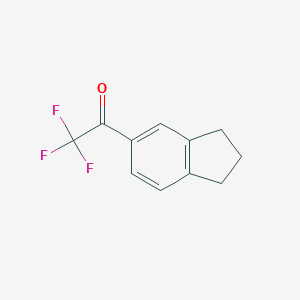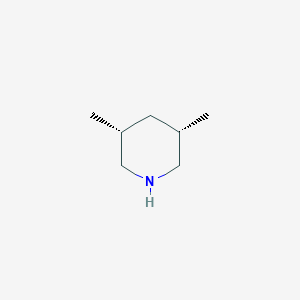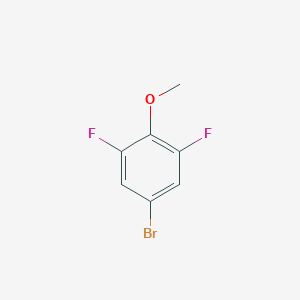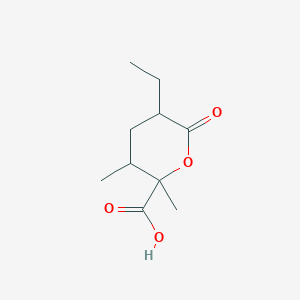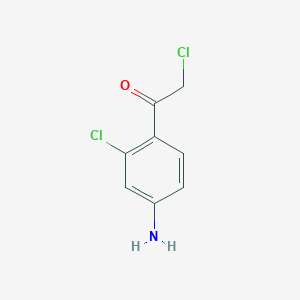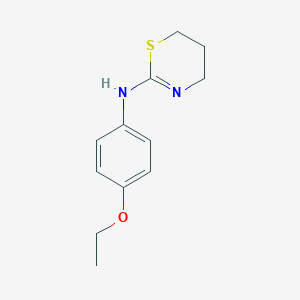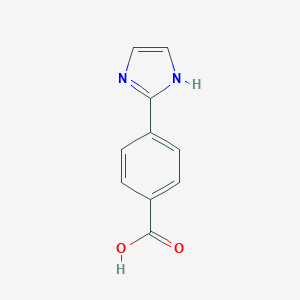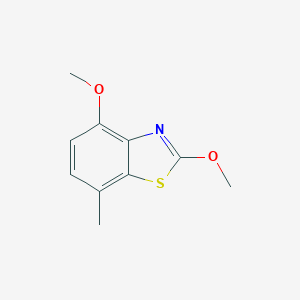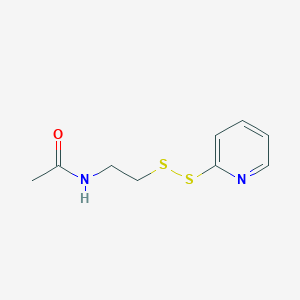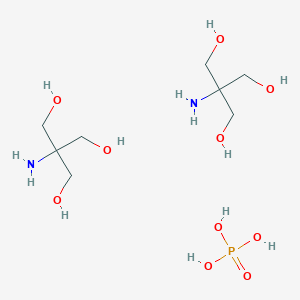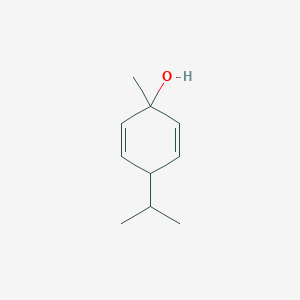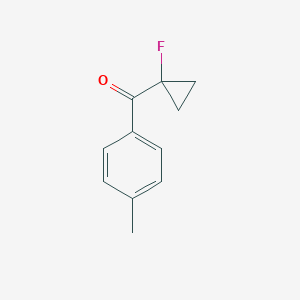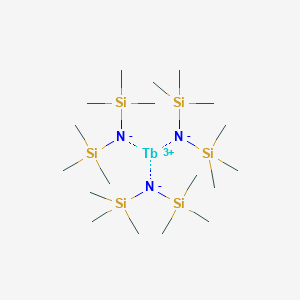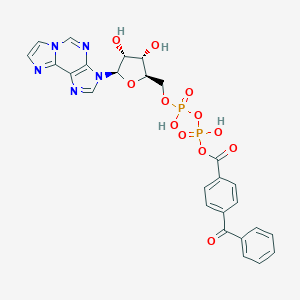
Bz(2)Epsilon ADP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bz(2)Epsilon ADP is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to modulate the activity of certain enzymes and receptors, making it a valuable tool for studying various biochemical and physiological processes.
作用机制
The mechanism of action of Bz(2)Epsilon ADP involves its ability to bind to and modulate the activity of certain enzymes and receptors. Bz(2)Epsilon ADP binds to the active site of enzymes and alters their activity, either by promoting or inhibiting their function. Similarly, Bz(2)Epsilon ADP binds to receptors and modulates their activity, either by promoting or inhibiting their signaling pathways.
生化和生理效应
Bz(2)Epsilon ADP has been shown to have various biochemical and physiological effects. In terms of biochemical effects, Bz(2)Epsilon ADP has been shown to modulate the activity of various enzymes and receptors, as discussed above. In terms of physiological effects, Bz(2)Epsilon ADP has been shown to affect various biological processes, including cell proliferation, apoptosis, and differentiation.
实验室实验的优点和局限性
Bz(2)Epsilon ADP has several advantages for lab experiments. One of the main advantages is its ability to modulate the activity of enzymes and receptors, making it a valuable tool for studying various biological processes. Additionally, Bz(2)Epsilon ADP is a highly specific compound, meaning that it can target specific enzymes and receptors without affecting other molecules in the cell.
However, there are also limitations to using Bz(2)Epsilon ADP in lab experiments. One limitation is its complex synthesis method, which requires specialized equipment and expertise. Additionally, Bz(2)Epsilon ADP is a relatively expensive compound, making it difficult to use in large-scale experiments.
未来方向
There are several future directions for research on Bz(2)Epsilon ADP. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research on the specific enzymes and receptors that are targeted by Bz(2)Epsilon ADP, as well as their role in various biological processes.
Another area of research is the development of new applications for Bz(2)Epsilon ADP. For example, Bz(2)Epsilon ADP may have potential applications in drug discovery, as it can be used to identify new targets for drug development. Additionally, Bz(2)Epsilon ADP may have potential applications in the treatment of various diseases, such as cancer and neurological disorders.
Conclusion:
In conclusion, Bz(2)Epsilon ADP is a valuable compound for scientific research, with potential applications in the study of enzyme activity, receptor signaling, and various biological processes. While there are limitations to using Bz(2)Epsilon ADP in lab experiments, its highly specific nature and ability to modulate the activity of specific enzymes and receptors make it a valuable tool for studying various biological processes. Further research is needed to fully understand the potential applications of Bz(2)Epsilon ADP in scientific research and drug discovery.
合成方法
Bz(2)Epsilon ADP is synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The first step involves the synthesis of a precursor molecule, which is then subjected to further chemical modifications to produce the final product. The synthesis method of Bz(2)Epsilon ADP is complex and requires specialized equipment and expertise.
科学研究应用
Bz(2)Epsilon ADP has been extensively studied for its potential applications in scientific research. One of the main areas of research is the study of enzyme activity and regulation. Bz(2)Epsilon ADP has been shown to modulate the activity of various enzymes, including kinases and phosphatases, making it a valuable tool for studying the role of these enzymes in various biological processes.
Another area of research is the study of receptor activity and signaling pathways. Bz(2)Epsilon ADP has been shown to modulate the activity of certain receptors, including G protein-coupled receptors and ion channels, making it a valuable tool for studying the role of these receptors in various physiological processes.
属性
CAS 编号 |
110682-84-3 |
|---|---|
产品名称 |
Bz(2)Epsilon ADP |
分子式 |
C26H23N5O12P2 |
分子量 |
659.4 g/mol |
IUPAC 名称 |
[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] 4-benzoylbenzoate |
InChI |
InChI=1S/C26H23N5O12P2/c32-20(15-4-2-1-3-5-15)16-6-8-17(9-7-16)26(35)42-45(38,39)43-44(36,37)40-12-18-21(33)22(34)25(41-18)31-14-28-19-23-27-10-11-30(23)13-29-24(19)31/h1-11,13-14,18,21-22,25,33-34H,12H2,(H,36,37)(H,38,39)/t18-,21-,22-,25-/m1/s1 |
InChI 键 |
HAZAYIMMDPPYTB-PXOHRUDZSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |
同义词 |
3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate 3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate, 14C-labeled 3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate, 3H-labeled Bz(2)epsilon ADP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



